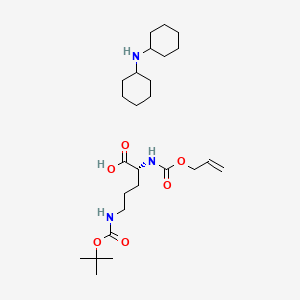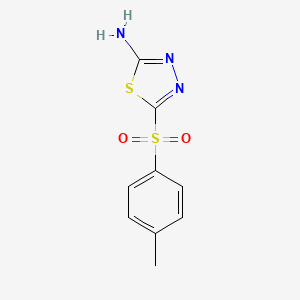
Bis(2-methoxyethoxy) nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethoxy) nickel(II) is a coordination compound where nickel is bonded to two 2-methoxyethoxy ligands. This compound is of interest due to its potential applications in various fields, including catalysis and materials science. The presence of the 2-methoxyethoxy ligands provides unique properties to the nickel center, making it a subject of study in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethoxy) nickel(II) typically involves the reaction of nickel(II) salts with 2-methoxyethanol under controlled conditions. A common method includes dissolving nickel(II) chloride in 2-methoxyethanol and heating the mixture to facilitate the formation of the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Bis(2-methoxyethoxy) nickel(II) may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography might be employed to achieve this.
Types of Reactions:
Oxidation: Bis(2-methoxyethoxy) nickel(II) can undergo oxidation reactions where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically involving the reduction of the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 2-methoxyethoxy ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various ligands such as phosphines or amines can be introduced in the presence of a suitable solvent and under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Bis(2-methoxyethoxy) nickel(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: Employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biology and Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for other nickel-based compounds.
Mechanism of Action
The mechanism by which Bis(2-methoxyethoxy) nickel(II) exerts its effects is primarily through its ability to coordinate with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst. The 2-methoxyethoxy ligands stabilize the nickel center and influence its reactivity. Molecular targets include organic molecules that can coordinate with the nickel center, leading to various chemical transformations.
Comparison with Similar Compounds
- Bis(2-ethoxyethoxy) nickel(II)
- Bis(2-methoxyethyl) nickel(II)
- Bis(2-ethoxyethyl) nickel(II)
Comparison: Bis(2-methoxyethoxy) nickel(II) is unique due to the presence of the 2-methoxyethoxy ligands, which provide specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles. For instance, Bis(2-ethoxyethoxy) nickel(II) might have slightly different solubility and reactivity due to the ethoxy groups instead of methoxy groups.
Properties
IUPAC Name |
2-methoxyethanolate;nickel(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ni/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEAYFOSQJIPKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047905 |
Source


|
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142600-62-2 |
Source


|
| Record name | 2-Methoxyethanolate;nickel(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)



